N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide
Description
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyl group, a methoxy group, and a triazolopyridazine moiety, making it a unique and versatile molecule.
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C17H19N5O2/c1-21(12-13-6-4-3-5-7-13)17(23)11-9-15-19-18-14-8-10-16(24-2)20-22(14)15/h3-8,10H,9,11-12H2,1-2H3 |
InChI Key |
GEIPZJZLCYFQAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide typically involves multiple steps. One common method includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide. Research indicates that derivatives of this compound class exhibit significant efficacy in animal models of seizures. For instance, the structure-activity relationship studies have shown that modifications at the benzylamide site can enhance anticonvulsant activity. Compounds with specific substituents demonstrated improved performance compared to traditional anticonvulsants like phenobarbital and phenytoin .
Neuropathic Pain Management
The compound has also been investigated for its potential in managing neuropathic pain. Studies involving primary amino acid derivatives have shown that certain modifications can lead to enhanced analgesic effects. The mechanism appears to involve modulation of sodium channel activity, which is crucial for neuronal excitability and pain transmission .
Cancer Research
Emerging research suggests that this compound may have applications in oncology. Compounds with similar structures have been reported to inhibit specific cancer cell migration and proliferation pathways. For example, studies have identified compounds that target mutant p53 pathways and affect cancer cell dynamics . This highlights the potential for further exploration of this compound in targeted cancer therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of protein kinases, modulation of GABA receptors, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
Uniqueness
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Biological Activity
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
The molecular formula of this compound is C16H17N5O2, with a molecular weight of 311.34 g/mol. The compound features a triazolopyridazine core, which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O2 |
| Molecular Weight | 311.34 g/mol |
| IUPAC Name | N-benzyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
| InChI Key | CKVLBXWMIXUJHQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors. The compound can be synthesized through microwave-assisted methods that enhance yield and purity while being environmentally friendly .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Kinases : It has been shown to inhibit specific protein kinases involved in cancer cell proliferation.
- GABA Receptors : The compound acts as a ligand for GABA_A receptors, influencing neurotransmission and potentially providing neuroprotective effects .
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies have demonstrated:
- IC50 Values : The compound showed significant cytotoxicity with IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties by modulating GABAergic activity. This could have implications for treating neurodegenerative diseases or conditions characterized by excitotoxicity .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of various triazolo-pyridazine derivatives found that this compound displayed effective inhibition against cancer cell lines with promising pharmacokinetic profiles .
- Structure-Activity Relationship (SAR) : Analysis of similar compounds highlighted that modifications to the benzyl and methoxy groups significantly influence biological activity. Compounds with specific substitutions exhibited enhanced potency against targeted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
